molecular formula C7H13NO2 B6258996 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone CAS No. 2247788-73-2

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B6258996
CAS No.: 2247788-73-2
M. Wt: 143.2
InChI Key:
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Description

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 1-(3-Carboxypyrrolidin-1-yl)-ethanone.

    Reduction: 1-(3-Hydroxypyrrolidin-1-yl)-ethanol.

    Substitution: Various esters or ethers depending on the substituent.

Scientific Research Applications

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Comparison with Similar Compounds

    1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-one: This compound has an additional double bond in the side chain, which can affect its reactivity and applications.

    1-(3-Hydroxymethyl-pyrrolidin-1-yl)-butan-1-one: This compound has a longer carbon chain, which may influence its physical properties and biological activity.

Uniqueness: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its relatively simple structure also makes it an attractive starting material for the synthesis of more complex molecules.

Properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710075
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191347-96-3, 2247788-73-2
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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